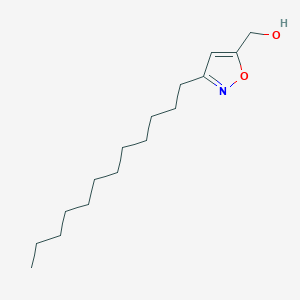

(3-Dodecylisoxazol-5-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

138254-90-7 |

|---|---|

Molecular Formula |

C16H29NO2 |

Molecular Weight |

267.41 g/mol |

IUPAC Name |

(3-dodecyl-1,2-oxazol-5-yl)methanol |

InChI |

InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)19-17-15/h13,18H,2-12,14H2,1H3 |

InChI Key |

CHIUIWQJXDAZBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=NOC(=C1)CO |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Dodecylisoxazol 5 Yl Methanol

Transformations of the Hydroxymethyl Group at C-5

The hydroxymethyl group at the C-5 position of the isoxazole (B147169) ring is a primary alcohol, offering a rich landscape for chemical transformations. Its reactivity is influenced by the electronic nature of the isoxazole ring and the steric bulk of the adjacent dodecyl chain.

Esterification Reactions

Esterification of the primary hydroxyl group in (3-Dodecylisoxazol-5-yl)methanol can be readily achieved through various standard methods to furnish (3-Dodecylisoxazol-5-yl)methyl esters. A common and efficient approach involves the reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct. wikipedia.orgnih.gov The reaction proceeds via a nucleophilic addition-elimination mechanism. wikipedia.org

Alternatively, the Mitsunobu reaction provides a mild method for esterification with carboxylic acids, utilizing triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically proceeds with inversion of configuration, although this is not relevant for a primary alcohol. wikipedia.orgnih.gov

| Reaction | Reagents and Conditions | Product |

| Acylation | Acyl chloride or anhydride (B1165640), pyridine or triethylamine, CH₂Cl₂, room temperature | (3-Dodecylisoxazol-5-yl)methyl ester |

| Mitsunobu Reaction | Carboxylic acid, PPh₃, DEAD or DIAD, THF, 0 °C to room temperature | (3-Dodecylisoxazol-5-yl)methyl ester |

Etherification Reactions

The synthesis of ethers from this compound can be accomplished through several established protocols, with the Williamson ether synthesis being a classic and versatile method. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the desired ether. masterorganicchemistry.com

For the formation of more complex ethers, various catalytic systems can be employed. The choice of reagents and conditions can be tailored to accommodate a wide range of functional groups on the incoming alkylating agent.

| Reaction | Reagents and Conditions | Product |

| Williamson Ether Synthesis | 1. NaH, THF, 0 °C to rt; 2. Alkyl halide, rt | (3-Dodecylisoxazol-5-yl)methyl ether |

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-dodecylisoxazole-5-carbaldehyde, or further to the carboxylic acid, 3-dodecylisoxazole-5-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane (DMP) are highly effective for this transformation, typically carried out in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature. wikipedia.orgwikipedia.orgtcichemicals.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), is another excellent method for preparing the aldehyde with high chemoselectivity and tolerance for other functional groups. wikipedia.orgorganic-chemistry.orgyoutube.combyjus.com

For the synthesis of 3-dodecylisoxazole-5-carboxylic acid, stronger oxidizing agents are employed. Common methods include the use of Jones reagent (CrO₃ in aqueous sulfuric acid), potassium permanganate (B83412) (KMnO₄), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) (NaClO₂). wikipedia.org Hydrolysis of the corresponding ethyl ester, which can be synthesized from the alcohol, with a base like sodium hydroxide (B78521) followed by acidification is also a viable route. wikipedia.orgyoutube.com

| Target Product | Reaction | Reagents and Conditions |

| 3-Dodecylisoxazole-5-carbaldehyde | Dess-Martin Oxidation | Dess-Martin Periodinane, CH₂Cl₂, rt |

| 3-Dodecylisoxazole-5-carbaldehyde | Swern Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C; 2. This compound; 3. Et₃N |

| 3-Dodecylisoxazole-5-carboxylic acid | Jones Oxidation | CrO₃, H₂SO₄, acetone, 0 °C to rt |

| 3-Dodecylisoxazole-5-carboxylic acid | Ester Hydrolysis | 1. NaOH, H₂O/MeOH, rt; 2. HCl |

Halogenation and Subsequent Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate subsequent nucleophilic substitution reactions. Treatment of this compound with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding 5-(chloromethyl)-3-dodecylisoxazole or 5-(bromomethyl)-3-dodecylisoxazole.

These halogenated intermediates are valuable precursors for introducing a variety of nucleophiles at the C-5 methyl position. For instance, reaction with sodium azide (B81097) (NaN₃) would produce 5-(azidomethyl)-3-dodecylisoxazole, which can be subsequently reduced to the amine.

| Reaction | Reagents and Conditions | Product |

| Chlorination | SOCl₂, pyridine, 0 °C to rt | 5-(Chloromethyl)-3-dodecylisoxazole |

| Bromination | PBr₃, Et₂O, 0 °C | 5-(Bromomethyl)-3-dodecylisoxazole |

| Azide Substitution | NaN₃, DMF, rt | 5-(Azidomethyl)-3-dodecylisoxazole |

Conversion to Amines or Thiols

The synthesis of 5-(aminomethyl)-3-dodecylisoxazole can be achieved through a multi-step sequence. One common route involves the conversion of the alcohol to a halide, as described in section 3.1.4, followed by reaction with an amine source. For example, the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate, can be employed. Alternatively, displacement of the halide with sodium azide followed by reduction via catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄) affords the primary amine. youtube.com A patent has described the synthesis of 3-hydroxy-5-aminomethylisoxazole, suggesting the feasibility of such transformations on the isoxazole ring system. masterorganicchemistry.com

The introduction of a thiol group to form (3-Dodecylisoxazol-5-yl)methanethiol can be accomplished by first converting the alcohol to a halide and then reacting it with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

| Target Product | Reaction Sequence | Key Reagents |

| 5-(Aminomethyl)-3-dodecylisoxazole | Halogenation -> Azidation -> Reduction | 1. SOCl₂; 2. NaN₃; 3. H₂, Pd/C |

| (3-Dodecylisoxazol-5-yl)methanethiol | Halogenation -> Thiolation | 1. PBr₃; 2. Thiourea, then NaOH |

Functionalization of the Dodecyl Chain at C-3

The long aliphatic dodecyl chain at the C-3 position is generally less reactive than the hydroxymethyl group. However, its modification can be achieved through modern synthetic methodologies, particularly those involving C-H activation or radical-mediated processes. These strategies allow for the introduction of new functional groups at various positions along the alkyl chain, significantly expanding the structural diversity of the derivatives.

Selective functionalization of a specific carbon atom within the long alkyl chain presents a significant challenge due to the presence of multiple similar C-H bonds. However, strategies for remote C-H functionalization are emerging. Photochemical methods, often employing a directing group or a specific catalyst, can promote the activation of C-H bonds at positions distant from the isoxazole ring. acs.orgrsc.orgrsc.org Radical-based approaches, initiated by radical initiators or through photoredox catalysis, can also lead to the functionalization of the alkyl chain, although control over regioselectivity can be difficult to achieve. nih.govnih.govresearchgate.net

For instance, a Hoffman-Löffler-Freytag-type reaction, involving the generation of a nitrogen-centered radical from a suitably positioned amide or sulfonamide, could potentially lead to intramolecular hydrogen atom transfer from the dodecyl chain, followed by functionalization at the resulting carbon-centered radical. While specific examples on 3-dodecylisoxazole are not prevalent in the literature, these advanced synthetic methods offer a promising avenue for the derivatization of the lipophilic tail of the molecule.

| Strategy | General Approach | Potential Functionalization |

| Photochemical C-H Activation | Irradiation in the presence of a photosensitizer or catalyst | Introduction of hydroxyl, amino, or carbonyl groups |

| Radical-Mediated Functionalization | Use of radical initiators (e.g., peroxides) or photoredox catalysis | Halogenation, cyanation, or addition to double bonds |

Selective Alkyl Chain Halogenation

The dodecyl group, a long saturated alkyl chain, can undergo halogenation through free radical mechanisms. The selectivity of this reaction is dependent on the halogen used.

Chlorination: Reaction with chlorine, typically initiated by UV light, would lead to a mixture of chlorinated products. Due to the high reactivity of chlorine radicals, the substitution can occur at any position along the dodecyl chain, with a statistical preference for secondary carbons over the primary terminal carbon.

Bromination: Bromination, also initiated by UV light, offers greater selectivity. youtube.com The bromine radical is less reactive and more selective, favoring the formation of the most stable radical intermediate. Therefore, bromination would preferentially occur at the secondary carbons of the dodecyl chain. youtube.com N-Bromosuccinimide (NBS) can also be employed as a reagent for allylic and benzylic bromination, though it is less relevant for a saturated alkyl chain unless specific activating groups are present nearby.

Table 1: Predicted Outcomes of Alkyl Chain Halogenation

| Reagent | Conditions | Predicted Major Product(s) | Selectivity |

| Cl₂ | UV light | Mixture of monochlorinated dodecylisoxazoles | Low |

| Br₂ | UV light | Mixture of secondary brominated dodecylisoxazoles | Moderate |

| NBS | Radical Initiator | No significant reaction on the saturated chain | High (for allylic/benzylic positions) |

Terminal Functionalization of the Dodecyl Group

Targeting the terminal methyl group of the dodecyl chain for functionalization is a significant challenge in organic synthesis. However, certain strategies could be employed.

One approach involves a regioconvergent cross-coupling reaction. nih.gov This would first require a non-selective halogenation of the dodecyl chain, followed by conversion to an organometallic reagent (e.g., an organozinc compound). nih.gov In the presence of a suitable palladium catalyst and ligand, this mixture can undergo cross-coupling with an aryl or alkenyl halide to selectively form the terminally functionalized product. nih.gov

Another potential, though less direct, route could involve the use of specific oxidizing agents that show some preference for terminal oxidation, although this is generally difficult to achieve with high selectivity on a long alkyl chain.

Radical Reactions on the Alkyl Chain

Beyond halogenation, other radical reactions can be envisioned on the dodecyl chain. For instance, radical-mediated C-H activation and functionalization have become powerful tools in organic synthesis. kaust.edu.sa These methods often employ a directing group to guide the reaction to a specific site. In the case of this compound, the isoxazole ring or the hydroxymethyl group could potentially serve as a directing group, although this would likely favor functionalization at positions closer to the ring rather than at the terminal end of the dodecyl chain.

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Core

The isoxazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the presence of the nitrogen and oxygen atoms. chemicalbook.com The ring is generally considered electron-deficient, which affects its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr): Isoxazoles are generally less reactive towards electrophiles than benzene. chemicalbook.com When substitution does occur, it typically happens at the C4 position. nih.govreddit.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 4-substituted derivative of this compound. The presence of the alkyl group at C3 and the hydroxymethyl group at C5 can influence the reactivity and regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is more favorable on the isoxazole ring, especially if a good leaving group is present. For example, if a nitro group were introduced at the C5 position, it could be displaced by various nucleophiles. rsc.orgresearchgate.net In the context of the title compound, a preliminary functionalization step would be necessary to introduce such a leaving group.

Ring-Opening and Rearrangement Reactions of the Isoxazole Heterocycle

The isoxazole ring can undergo cleavage of its weak N-O bond under various conditions, leading to a range of synthetically useful products. rsc.orgwikipedia.org

Reductive Ring Opening: Treatment with reducing agents can cleave the N-O bond. For instance, catalytic hydrogenation can lead to the formation of an enaminone. rsc.org

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can rearrange to form oxazoles via an azirine intermediate. wikipedia.orgacs.orgnih.gov This photochemical transformation is a known process for isoxazole scaffolds.

Ring-Opening Fluorination: Electrophilic fluorinating agents, such as Selectfluor, can induce a ring-opening fluorination of isoxazoles, yielding α-fluorocyanoketones. researchgate.netorganic-chemistry.orgacs.orgchemrxiv.org This reaction proceeds through fluorination followed by deprotonation and cleavage of the N-O bond.

Base-Catalyzed Rearrangement: In the presence of a base, certain substituted isoxazoles have been observed to rearrange to oxazoles. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

One-Dimensional NMR (¹H, ¹³C)

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (3-Dodecylisoxazol-5-yl)methanol provides a detailed map of the different types of hydrogen atoms present in the molecule. The long dodecyl chain gives rise to a characteristic set of signals in the upfield region of the spectrum. The terminal methyl (CH₃) group of the dodecyl chain is expected to appear as a triplet around δ 0.88 ppm. The numerous methylene (B1212753) (CH₂) groups of the chain will produce a large, complex multiplet signal in the range of δ 1.25-1.65 ppm. The methylene group adjacent to the isoxazole (B147169) ring (at position 3) would be deshielded and is anticipated to resonate as a triplet around δ 2.7-2.9 ppm.

The isoxazole ring itself has a single proton at the 4-position, which typically appears as a sharp singlet in the downfield region, estimated to be around δ 6.0-6.5 ppm, due to the aromatic nature of the heterocyclic ring. The methylene protons of the hydroxymethyl group at position 5 are diastereotopic and would be expected to appear as a singlet or a doublet around δ 4.6-4.8 ppm. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The dodecyl chain will show a series of signals, with the terminal methyl carbon appearing at approximately δ 14 ppm. The internal methylene carbons will resonate in the region of δ 22-32 ppm. The carbon of the methylene group attached to the isoxazole ring will be found further downfield.

The carbons of the isoxazole ring are expected at distinct chemical shifts: C3, bearing the dodecyl group, and C5, with the hydroxymethyl substituent, would resonate at approximately δ 160-170 ppm and δ 170-180 ppm, respectively. The C4 carbon, bonded to the isoxazole proton, is anticipated to appear around δ 100-105 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would likely be observed in the range of δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoxazole H-4 | 6.0 - 6.5 (s) | 100 - 105 |

| -CH₂OH (on C5) | 4.6 - 4.8 (s) | 55 - 60 |

| -OH | Variable (br s) | - |

| Isoxazole C3 | - | 160 - 170 |

| Isoxazole C5 | - | 170 - 180 |

| C1' (of dodecyl) | 2.7 - 2.9 (t) | ~30 |

| C2'-C11' (of dodecyl) | 1.25 - 1.65 (m) | 22 - 32 |

| C12' (of dodecyl) | 0.88 (t) | ~14 |

| s = singlet, t = triplet, m = multiplet, br s = broad singlet |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

To further confirm the assignments from one-dimensional NMR and to elucidate the precise connectivity of the atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons of the adjacent methylene groups within the dodecyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the signal for the isoxazole C4 carbon can be definitively assigned by its correlation to the isoxazole H-4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between carbons and protons that are two or three bonds apart. Key HMBC correlations would include the correlation between the protons of the methylene group at C1' of the dodecyl chain and the isoxazole ring carbon C3. Similarly, the protons of the hydroxymethyl group would show a correlation to the isoxazole C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the stereochemistry and conformation of the molecule. In this case, NOESY could show through-space interactions between the protons of the C1' methylene group of the dodecyl chain and the H-4 proton of the isoxazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic dodecyl chain would appear as strong absorptions in the 2850-2960 cm⁻¹ range.

The isoxazole ring itself has characteristic vibrations. The C=N stretching vibration is expected to appear in the region of 1600-1650 cm⁻¹. The C=C stretching of the ring may be observed around 1500-1580 cm⁻¹. The N-O bond stretching typically gives rise to absorptions in the 1300-1400 cm⁻¹ range. The C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Alkyl (Dodecyl) | C-H Stretch | 2850 - 2960 (strong) |

| Isoxazole | C=N Stretch | 1600 - 1650 |

| Isoxazole | C=C Stretch | 1500 - 1580 |

| Isoxazole | N-O Stretch | 1300 - 1400 |

| Primary Alcohol | C-O Stretch | ~1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₁₆H₂₉NO₂, the expected monoisotopic mass is 267.2198. HRMS analysis would be able to confirm this exact mass, thereby providing strong evidence for the elemental composition of the molecule and ruling out other potential structures with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for assessing the purity of the compound and for analyzing its fragmentation pattern upon electron ionization.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 267. The fragmentation pattern would likely involve the cleavage of the dodecyl chain, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). A significant fragment would be expected from the loss of the dodecyl chain, resulting in a peak corresponding to the 5-(hydroxymethyl)isoxazole cation. Another characteristic fragmentation pathway would be the loss of the hydroxymethyl group, leading to a peak at m/z 236. The McLafferty rearrangement is also a possible fragmentation pathway for the long-chain alkyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on the molecular weight and fragmentation pattern of the compound.

In a typical LC-MS analysis, a solution of this compound is injected into a high-performance liquid chromatography (HPLC) system. Given the compound's amphiphilic nature, with a polar hydroxymethyl group and a long nonpolar dodecyl chain, reversed-phase chromatography is the method of choice. A C18 or C8 stationary phase is commonly employed, with a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this molecule, as it is a soft ionization method that typically leaves the molecular ion intact. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (267.41 g/mol ) plus the mass of a proton.

Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern would likely involve cleavage of the dodecyl chain and fragmentation of the isoxazole ring, providing confirmatory evidence for the compound's structure.

Table 1: Representative LC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Chromatography System | HPLC with C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Expected [M+H]⁺ | m/z 268.4 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, obtaining single crystals of suitable quality is the first and often most challenging step. This is typically achieved by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths | C-O, C-N, N-O within expected ranges for isoxazoles |

| Key Bond Angles | Consistent with a planar isoxazole ring |

| Intermolecular Interactions | O-H···N or O-H···O hydrogen bonds |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. As with LC-MS, reversed-phase chromatography is the most suitable method. A C18 or C8 column with a mobile phase of water and acetonitrile or methanol is typically used. Detection is commonly achieved using an ultraviolet (UV) detector, as the isoxazole ring contains a chromophore that absorbs in the UV region.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-resolved peak with a consistent retention time under defined conditions is indicative of the compound's presence. Method development would involve optimizing the mobile phase composition and gradient to ensure adequate separation from any potential impurities.

Table 3: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic, 85:15 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on specific conditions, but should be well-retained |

Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly for assessing the presence of volatile impurities. Due to the compound's relatively high boiling point and the presence of a polar hydroxyl group, derivatization may be necessary to improve its volatility and thermal stability. Silylation of the hydroxyl group, for example, with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), would produce a more volatile trimethylsilyl ether derivative.

The derivatized or underivatized sample would be injected into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The choice of column stationary phase is critical; a mid-polarity phase would be appropriate to achieve good separation. The separated components are then detected, typically by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

GC-MS provides the added advantage of identifying impurities by their mass spectra. The retention time of the peak corresponding to this compound or its derivative would be used for identification, and the peak area for quantification.

Table 4: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Computational and Theoretical Investigations of 3 Dodecylisoxazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic properties of molecules. These methods, rooted in the principles of quantum mechanics, can provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. als-journal.com By calculating the electron density, DFT can be used to determine the optimized geometry of (3-Dodecylisoxazol-5-yl)methanol, its total energy, and its thermodynamic stability. Key parameters that would be obtained from such a study include bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional structure. Furthermore, calculations of thermodynamic properties such as the enthalpy of formation and Gibbs free energy would provide insights into the compound's stability.

Molecular Orbital Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, a molecular orbital analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack, thereby predicting its reactive behavior.

Transition State Analysis for Reaction Mechanism Elucidation

To understand how this compound participates in chemical reactions, transition state analysis is essential. beilstein-journals.org By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. Such analyses could elucidate the mechanisms of reactions involving the hydroxyl group or the isoxazole (B147169) ring of this compound.

Molecular Dynamics Simulations for Conformational Analysis

The long dodecyl chain of this compound suggests that the molecule can adopt a multitude of conformations. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time. researchgate.netnih.govfigshare.com By simulating the movement of atoms based on classical mechanics, MD can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. mdpi.com This information is critical for understanding its physical properties and biological interactions.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions are valuable for interpreting experimental spectra and for the structural characterization of the compound.

Computational Design of Novel Derivatives with Tailored Reactivity

Based on the computational understanding of the structure and reactivity of this compound, novel derivatives with desired properties could be designed in silico. biolmolchem.com By systematically modifying the chemical structure, for example, by introducing different functional groups on the isoxazole ring or altering the length of the alkyl chain, it is possible to tune the electronic properties and reactivity of the molecule. This computational approach can guide synthetic efforts toward new molecules with specific applications.

Applications of 3 Dodecylisoxazol 5 Yl Methanol As a Versatile Synthetic Synthon

Precursor in the Synthesis of Complex Heterocyclic Systems

The isoxazole (B147169) ring is a well-established precursor in organic synthesis, capable of being transformed into a variety of other heterocyclic structures. The hydroxymethyl group of (3-Dodecylisoxazol-5-yl)methanol serves as a key functional handle for these transformations. Standard synthesis of isoxazoles often involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com More specifically, 3,5-disubstituted isoxazoles can be synthesized through a domino reductive Nef reaction/cyclization of β-nitroenones. researchgate.net

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent reactions. For instance, the corresponding aldehyde can undergo condensation reactions to form larger, more complex heterocyclic systems. Furthermore, the isoxazole ring itself can be cleaved under reductive conditions, yielding β-hydroxy ketones or other valuable intermediates, which can then be cyclized to form different heterocycles. While specific examples detailing the transformation of this compound are not extensively documented, the general reactivity of the isoxazole-5-methanol scaffold is well-established. For example, (3-phenylisoxazol-5-yl)methanol derivatives have been synthesized efficiently using ultrasound-assisted one-pot procedures, highlighting the accessibility of this class of compounds. lifechemicals.com

The dodecyl chain, while largely inert under many reaction conditions, imparts significant solubility in organic solvents, facilitating its use in a broad array of synthetic transformations.

| Precursor | Reaction | Product | Reference |

| β-nitroenones | Reductive Nef reaction/cyclization | 3,5-disubstituted isoxazoles | researchgate.net |

| 1,3-dicarbonyl compounds | Reaction with hydroxylamine | Isoxazoles | youtube.com |

| Aldoximes and alkynes | 1,3-dipolar cycloaddition | 3,5-disubstituted isoxazoles | nih.gov |

Role in the Development of Advanced Materials

The unique amphiphilic nature of this compound, arising from its polar isoxazole-methanol head and nonpolar dodecyl tail, makes it a prime candidate for incorporation into various advanced materials.

The formation of liquid crystalline phases is often observed in molecules that possess a combination of a rigid core and flexible peripheral chains. Isoxazole-containing compounds have been investigated for their liquid crystal properties. researchgate.nettandfonline.com The isoxazole ring provides a rigid and polar component, while the long dodecyl chain of this compound can provide the necessary flexibility and van der Waals interactions to promote the formation of mesophases.

Research on other long-chain substituted isoxazoles has demonstrated the potential for this class of compounds to exhibit liquid crystalline behavior. For example, new fluorinated 3,5-diarylisoxazoles with terminal alkyl chains have been synthesized and shown to display smectic A (SmA) and smectic C (SmC) mesophases. tandfonline.comresearchgate.net The specific arrangement and properties of the liquid crystalline phase would be highly dependent on the final molecular structure derived from this compound.

| Compound Type | Observed Mesophases | Reference |

| Fluorinated 3,5-diarylisoxazoles with alkyl chains | SmA, SmC | tandfonline.comresearchgate.net |

| Phenylisoxazole derivatives | Nematic, Smectic | researchgate.net |

The hydroxymethyl group of this compound can be readily converted into other functional groups suitable for polymerization. For example, it can be esterified with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers can then undergo free-radical polymerization to yield polymers with pendant isoxazole moieties and long alkyl chains.

Such polymers could exhibit interesting properties, such as self-assembly in solution or in the solid state, due to the amphiphilic nature of the repeating units. The dodecyl chains can act as internal plasticizers or form hydrophobic domains, influencing the material's thermal and mechanical properties. While the specific polymerization of this compound derivatives is not widely reported, the synthesis of polymers from other functionalized isoxazoles is an active area of research.

The amphiphilic character of this compound makes it an excellent building block for the construction of supramolecular assemblies such as micelles, vesicles, and monolayers. In aqueous environments, these molecules can self-assemble to shield the hydrophobic dodecyl tails from the water, while exposing the polar isoxazole-methanol head groups.

These assemblies can have applications in areas such as drug delivery, where they can encapsulate hydrophobic drug molecules within their nonpolar core. The isoxazole ring can also participate in hydrogen bonding and π-π stacking interactions, further directing the self-assembly process and stabilizing the resulting supramolecular structures. The study of amphiphilic copolymers containing oxazoline (B21484) units, which are structurally related to isoxazoles, has shown their ability to form various nanostructures in aqueous media and encapsulate hydrophobic drugs. capes.gov.br

Use in Chemical Biology as a Scaffold for Probe Design (excluding direct biological activity testing)

Chemical probes are essential tools for studying biological systems. nih.govyoutube.com The design of these probes often requires a scaffold that can be readily functionalized and possesses properties that facilitate interaction with biological targets. researchgate.net The this compound scaffold offers several advantages for probe design.

The hydroxymethyl group can be used to attach reporter groups, such as fluorophores or biotin (B1667282) tags, through ester or ether linkages. The long dodecyl chain can act as a hydrophobic tail, facilitating the probe's interaction with and insertion into cell membranes or hydrophobic pockets of proteins. nih.gov The isoxazole core itself can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules. numberanalytics.com

While direct applications of this compound in probe design are not extensively documented, the principles of using hydrophobic chains to target cellular membranes are well-established in the design of various chemical probes.

| Probe Design Feature | Role of this compound Moiety |

| Reporter Group Attachment | The hydroxymethyl group serves as a conjugation point. |

| Membrane Targeting | The dodecyl chain acts as a hydrophobic anchor. |

| Target Interaction | The isoxazole ring can participate in non-covalent binding. |

Ligand Design for Catalytic Systems

The nitrogen atom of the isoxazole ring in this compound possesses a lone pair of electrons that can coordinate to a metal center, making it a potential ligand for catalytic systems. The hydroxymethyl group can also be modified to introduce other coordinating atoms, creating bidentate or multidentate ligands.

The long dodecyl chain can have a significant impact on the properties of the resulting metal complex. It can enhance the solubility of the catalyst in nonpolar solvents, which is advantageous for many organic reactions. Furthermore, the steric bulk of the dodecyl group can influence the selectivity of the catalytic reaction by controlling the access of substrates to the metal center. In the context of polymerization catalysis, long alkyl chains on ligands have been shown to improve catalyst activity. acs.org The development of ligands for catalysis is a broad field, with alkyl ligands playing a crucial role in various processes like Ziegler-Natta polymerization and cross-coupling reactions. numberanalytics.com

Future Research Directions and Challenges in 3 Dodecylisoxazol 5 Yl Methanol Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of isoxazoles traditionally involves methods that are not always environmentally benign. orientjchem.org Future research will undoubtedly focus on developing greener synthetic routes to (3-Dodecylisoxazol-5-yl)methanol. A significant challenge lies in the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov

Current research highlights several promising green chemistry approaches that could be adapted for the synthesis of this compound:

Catalyst-Free Mechanochemical Synthesis: Ball-milling has been shown to be a practical and scalable method for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, offering a solvent-free route to 3,5-isoxazole derivatives. researchgate.net

Water as a Solvent: The use of water as a solvent, facilitated by catalysts like citric acid, presents an environmentally friendly option for the one-pot, three-component synthesis of isoxazol-5(4H)-ones. orientjchem.org

Nano-organo Catalysis: The development of nano-organo catalysts could provide a green and efficient pathway for synthesizing isoxazole (B147169) derivatives. preprints.org

Ultrasound-Assisted Synthesis: Ultrasound irradiation has been reported as an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles, offering advantages such as easier work-up, mild reaction conditions, and shorter reaction times. nih.gov

A key challenge will be to adapt these methods to accommodate the long, hydrophobic dodecyl chain of the alkyne precursor and to ensure high yields and regioselectivity. The development of recyclable catalysts that are effective in aqueous media or under solvent-free conditions will be a significant step forward.

| Precursor 1 | Precursor 2 | Green Chemistry Approach | Potential Catalyst |

| 1-Tetradecyne | Propargyl alcohol | 1,3-Dipolar Cycloaddition | Copper-based catalyst in green solvent |

| Dodecanal oxime | Propargyl alcohol | One-pot synthesis | Citric acid in water |

Exploration of Unprecedented Reactivity Patterns

The isoxazole ring is known for its unique reactivity, particularly the susceptibility of the N-O bond to cleavage under certain conditions, which makes it a versatile synthetic intermediate. researchgate.net The presence of the dodecyl group and the hydroxymethyl group in this compound could lead to novel reactivity patterns.

Future research in this area could focus on:

Inverse Electron-Demand Hetero-Diels-Alder Reactions: The reaction of isoxazoles with enamines to produce substituted pyridines, catalyzed by Lewis acids like TiCl4, could be explored with this compound to synthesize novel amphiphilic pyridine (B92270) derivatives. rsc.org

Ring-Opening Reactions: Investigating the reductive or base-catalyzed ring opening of the isoxazole could provide access to novel difunctionalized compounds where the dodecyl chain can influence self-assembly or surface activity. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: The direct functionalization of the isoxazole ring via C-H activation or cross-coupling reactions could be used to introduce further complexity to the molecule. nih.gov The long alkyl chain might influence the efficiency and regioselectivity of these reactions.

A significant challenge will be to control the regioselectivity of these reactions and to understand the electronic and steric effects of the dodecyl substituent on the reactivity of the isoxazole core.

Integration into Nanomaterials and Surface Chemistry

The amphiphilic nature of this compound, arising from its long hydrophobic dodecyl tail and the polar hydroxymethyl-isoxazole head, makes it an excellent candidate for applications in nanomaterials and surface chemistry.

Future research directions include:

Self-Assembly into Nanostructures: Investigating the self-assembly of this compound in various solvents to form micelles, vesicles, or other nanostructures. These could have applications in drug delivery, where the isoxazole core could be further functionalized. nih.gov

Surface Modification: Using this compound to modify the surfaces of materials like silica (B1680970) or metal oxides. researchgate.netnih.gov The dodecyl chain would impart hydrophobicity, while the isoxazole and hydroxymethyl groups could serve as anchor points or sites for further chemical modification. This could be relevant for creating hydrophobic coatings or for the functionalization of nanoparticles. researchgate.net

Development of Nano-emulgels: The compound could be a key component in the formation of nano-emulgels for the improved delivery of therapeutic agents. nih.gov

The primary challenge in this area will be to achieve precise control over the self-assembly process and to understand the relationship between the molecular structure and the resulting macroscopic properties of the materials.

Stereoselective Synthesis of Chiral Variants

The introduction of chirality into the this compound structure would open up new possibilities for its application, particularly in areas like asymmetric catalysis and medicinal chemistry. The hydroxymethyl group at the C5 position is a prime target for creating a stereocenter.

Key research avenues include:

Asymmetric Reduction of a Precursor Ketone: The synthesis of a (3-dodecylisoxazol-5-yl) ketone followed by asymmetric reduction would be a straightforward approach to obtaining chiral this compound. This would require the development of suitable chiral catalysts or biocatalysts. encyclopedia.pub

Chemoenzymatic Methods: The use of enzymes, such as lipases, for the kinetic resolution of racemic this compound or its esters could provide access to enantiomerically pure forms. acs.org

Enantioselective Synthesis from Achiral Precursors: Developing a de novo enantioselective synthesis of the isoxazole ring with a chiral center at the 5-position would be a more elegant and atom-economical approach. acs.org

A significant challenge will be to achieve high enantioselectivity in the presence of the long dodecyl chain, which might sterically hinder the approach of reactants to the catalytic site.

| Synthetic Strategy | Key Challenge |

| Asymmetric reduction of (3-dodecylisoxazol-5-yl) ketone | Catalyst compatibility with the long alkyl chain |

| Enzymatic kinetic resolution | Finding a suitable enzyme and optimizing reaction conditions |

| De novo enantioselective synthesis | Controlling stereochemistry during isoxazole ring formation |

Advanced Mechanistic Studies of Key Transformations

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations.

Future research should focus on:

Computational Modeling: Using computational methods, such as Density Functional Theory (DFT), to model the transition states and reaction pathways of key reactions, such as the 1,3-dipolar cycloaddition to form the isoxazole ring. nih.gov This can provide insights into the regioselectivity and the role of catalysts.

In-situ Spectroscopic Studies: Employing techniques like in-situ NMR or IR spectroscopy to monitor reaction progress and identify transient intermediates in real-time. This is particularly important for understanding complex, one-pot reaction sequences.

Kinetic Studies: Performing detailed kinetic studies to elucidate the rate-determining steps of reactions and to quantify the influence of the dodecyl substituent on reaction rates.

The main challenge will be to combine experimental and computational approaches to build a comprehensive picture of the reaction mechanisms, which can be complicated by the presence of multiple reactive sites and potential aggregation phenomena due to the long alkyl chain.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing (3-Dodecylisoxazol-5-yl)methanol with high purity?

- Methodology : Utilize cyclization reactions involving alkoxyamine intermediates. For example, describes a protocol using N-chlorosuccinimide (NCS) and CuSO₄·5H₂O as a catalyst system for oxazole ring formation. Adjust the dodecyl chain precursor (e.g., dodecylamine) in the cyclization step, and optimize reaction time (3–6 hours) and temperature (308 K) to prevent side reactions. Post-synthesis, employ liquid-liquid extraction (e.g., dichloromethane) and drying agents (anhydrous Na₂SO₄) for purification .

Q. How can spectroscopic techniques (NMR, IR) characterize the hydroxymethyl and dodecyl groups in this compound?

- Methodology :

- ¹H NMR : The hydroxymethyl (-CH₂OH) proton resonates at δ 4.5–5.0 ppm (broad singlet due to exchange with D₂O). The dodecyl chain shows peaks at δ 0.8–1.5 ppm (terminal CH₃ and CH₂ groups).

- IR : A broad O-H stretch (~3200–3500 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹) confirm the hydroxymethyl group. Isoxazole ring C=N and C-O stretches appear at ~1600 cm⁻¹ and ~1500 cm⁻¹, respectively .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodology : Due to the hydrophobic dodecyl chain, use mixed solvents like ethanol/water or acetone/hexane. highlights ethanol as effective for similar hydroxymethyl-isoxazole derivatives. Slow cooling (0.5°C/min) enhances crystal formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the dodecyl chain on bioactivity?

- Methodology :

- Synthesis : Prepare analogs with varying alkyl chain lengths (e.g., C8, C12, C16) using the same cyclization protocol .

- Bioassays : Test analogs in membrane permeability assays (e.g., PAMPA) to correlate chain length with cellular uptake. lists isoxazole derivatives with alkyl chains showing antimicrobial activity, suggesting similar frameworks for SAR .

Q. What computational strategies predict the binding affinity of this compound to lipid membranes or enzymes?

- Methodology :

- Molecular Dynamics (MD) : Simulate the compound in a lipid bilayer (e.g., DPPC) to assess dodecyl chain insertion and hydroxymethyl group orientation. Use software like GROMACS with CHARMM36 force fields.

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Reference crystal data from , which resolved similar isoxazole structures via X-ray diffraction (space group C2/c, β = 98.51°) .

Q. How can contradictory NMR data (e.g., split hydroxymethyl peaks) be resolved?

- Methodology :

- Variable Temperature NMR : Heat the sample to 50–60°C to reduce hydrogen bonding-induced splitting.

- Deuterated Solvents : Use DMSO-d₆ instead of CDCl₃ to stabilize the hydroxymethyl group. reports solvent-dependent shifts in hydroxymethyl-isoxazole derivatives .

Q. What strategies mitigate safety risks during large-scale synthesis?

- Methodology :

- Handling : Use fume hoods and PPE due to potential irritancy (similar to ’s GHS guidelines for dichlorophenyl analogs).

- Waste Management : Neutralize reaction byproducts (e.g., succinimide from NCS) with NaHCO₃ before disposal .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.